molecular formula C45H55NO15 B599156 2/'-Ac-Docetaxel CAS No. 151509-27-2

2/'-Ac-Docetaxel

Cat. No.: B599156
CAS No.: 151509-27-2
M. Wt: 849.927
InChI Key: JVYWLFGITZVRQL-OAGWZNDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2/‘-Ac-Docetaxel involves the acetylation of docetaxel. The synthetic route typically includes the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group at the 2/’ position .

Industrial Production Methods: Industrial production of 2/'-Ac-Docetaxel follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions: 2/'-Ac-Docetaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2/'-Ac-Docetaxel has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of acetylation on the biological activity of taxanes.

    Biology: The compound is used in cell biology research to investigate the mechanisms of microtubule stabilization and cell division inhibition.

    Medicine: this compound is studied for its potential use in cancer therapy, particularly in cases where resistance to docetaxel has developed.

    Industry: The compound is used in the development of new formulations and delivery systems for chemotherapy drugs.

Properties

CAS No.

151509-27-2

Molecular Formula

C45H55NO15

Molecular Weight

849.927

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)34(57-24(2)47)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,36(51)33(50)31(23)42(45,7)8)29(49)20-30-44(35,22-56-30)60-25(3)48/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1

InChI Key

JVYWLFGITZVRQL-OAGWZNDDSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)OC(=O)C)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Origin of Product

United States

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